molecular formula C19H23N5O2S B12266785 1-benzyl-4-{[4-(thiomorpholine-4-carbonyl)-1H-1,2,3-triazol-1-yl]methyl}pyrrolidin-2-one

1-benzyl-4-{[4-(thiomorpholine-4-carbonyl)-1H-1,2,3-triazol-1-yl]methyl}pyrrolidin-2-one

Cat. No.: B12266785
M. Wt: 385.5 g/mol
InChI Key: XSYBMQWZFQLASQ-UHFFFAOYSA-N
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Description

1-benzyl-4-{[4-(thiomorpholine-4-carbonyl)-1H-1,2,3-triazol-1-yl]methyl}pyrrolidin-2-one is a complex organic compound that features a pyrrolidine ring, a triazole ring, and a thiomorpholine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold for drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-4-{[4-(thiomorpholine-4-carbonyl)-1H-1,2,3-triazol-1-yl]methyl}pyrrolidin-2-one typically involves multiple steps, starting from readily available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the click reaction and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-benzyl-4-{[4-(thiomorpholine-4-carbonyl)-1H-1,2,3-triazol-1-yl]methyl}pyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation at the benzylic position can yield benzaldehyde derivatives, while reduction of the carbonyl group can produce alcohols.

Mechanism of Action

The mechanism of action of 1-benzyl-4-{[4-(thiomorpholine-4-carbonyl)-1H-1,2,3-triazol-1-yl]methyl}pyrrolidin-2-one involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The thiomorpholine moiety can enhance the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-benzyl-4-{[4-(thiomorpholine-4-carbonyl)-1H-1,2,3-triazol-1-yl]methyl}pyrrolidin-2-one is unique due to the combination of its three distinct moieties, which confer a unique set of chemical and biological properties. This combination allows for versatile interactions with biological targets, making it a valuable compound in drug discovery .

Properties

Molecular Formula

C19H23N5O2S

Molecular Weight

385.5 g/mol

IUPAC Name

1-benzyl-4-[[4-(thiomorpholine-4-carbonyl)triazol-1-yl]methyl]pyrrolidin-2-one

InChI

InChI=1S/C19H23N5O2S/c25-18-10-16(12-23(18)11-15-4-2-1-3-5-15)13-24-14-17(20-21-24)19(26)22-6-8-27-9-7-22/h1-5,14,16H,6-13H2

InChI Key

XSYBMQWZFQLASQ-UHFFFAOYSA-N

Canonical SMILES

C1CSCCN1C(=O)C2=CN(N=N2)CC3CC(=O)N(C3)CC4=CC=CC=C4

Origin of Product

United States

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